molecular formula C27H30N4O4S B4205705 N~1~-[2-(4-Benzhydrylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide

N~1~-[2-(4-Benzhydrylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide

Cat. No.: B4205705
M. Wt: 506.6 g/mol
InChI Key: BCICXRSBBUPLDW-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[N-(phenylsulfonyl)glycylglycyl]piperazine is a complex organic compound that features a piperazine ring substituted with diphenylmethyl and phenylsulfonylglycylglycyl groups

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S/c32-25(20-29-36(34,35)24-14-8-3-9-15-24)28-21-26(33)30-16-18-31(19-17-30)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,27,29H,16-21H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCICXRSBBUPLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)CNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(4-Benzhydrylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the coupling of a diphenylmethyl halide with piperazine under basic conditions to form 1-(diphenylmethyl)piperazine . This intermediate is then reacted with phenylsulfonylglycylglycyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-[N-(phenylsulfonyl)glycylglycyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction can lead to the formation of simpler piperazine derivatives .

Scientific Research Applications

1-(Diphenylmethyl)-4-[N-(phenylsulfonyl)glycylglycyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(4-Benzhydrylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfonyl group is known to act as a protecting group, which can be selectively removed under specific conditions to release the active compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diphenylmethyl)-4-[N-(phenylsulfonyl)glycylglycyl]piperazine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both diphenylmethyl and phenylsulfonylglycylglycyl groups allows for a wide range of chemical modifications and applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(4-Benzhydrylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(4-Benzhydrylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide

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